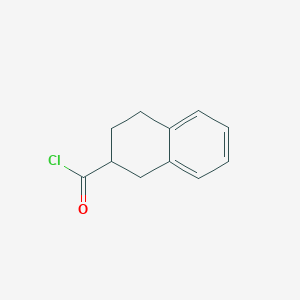
1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE
Overview
Description
1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE: is an organic compound belonging to the class of acyl chlorides. It is derived from 2-tetralincarboxylic acid, where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-tetralincarboxylic acid chloride typically involves the reaction of 2-tetralincarboxylic acid with thionyl chloride (SOCl₂). The reaction proceeds as follows: [ \text{2-Tetralincarboxylic acid} + \text{SOCl}_2 \rightarrow \text{1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE} + \text{SO}_2 + \text{HCl} ] This reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride with the evolution of sulfur dioxide and hydrogen chloride gases .
Industrial Production Methods: In an industrial setting, the production of 2-tetralincarboxylic acid chloride can be scaled up using similar reaction conditions. The use of thionyl chloride is common due to its efficiency and the gaseous by-products that are easily removed. Other reagents such as phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) can also be used, but thionyl chloride remains the preferred choice due to its cost-effectiveness and ease of handling .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE undergoes several types of reactions, primarily nucleophilic acyl substitution reactions. These include:
Formation of Anhydrides: Reacts with carboxylic acids to form anhydrides.
Formation of Amides: Reacts with ammonia or amines to form amides.
Formation of Esters: Reacts with alcohols to form esters
Common Reagents and Conditions:
Anhydrides: Carboxylic acids under mild conditions.
Amides: Ammonia or primary/secondary amines, often at room temperature.
Esters: Alcohols, typically in the presence of a base or under acidic conditions
Major Products:
Anhydrides: 2-Tetralincarboxylic anhydride.
Amides: 2-Tetralincarboxamide.
Esters: 2-Tetralincarboxylate esters
Scientific Research Applications
1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE is utilized in various scientific research applications due to its reactivity:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Polymer Chemistry: Used in the preparation of polymers and copolymers.
Material Science: Utilized in the modification of surfaces and the preparation of functional materials
Mechanism of Action
The mechanism of action of 2-tetralincarboxylic acid chloride involves nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effect of the chlorine atom. This makes it susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product .
Comparison with Similar Compounds
Benzoyl Chloride: Similar in reactivity but derived from benzoic acid.
Acetyl Chloride: A simpler acyl chloride with a similar mechanism of action.
Propionyl Chloride: Another acyl chloride with comparable reactivity but different alkyl chain length.
Uniqueness: 1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE is unique due to its tetralin ring structure, which imparts specific steric and electronic properties that influence its reactivity and the types of products formed in its reactions .
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZFILBGEYHYAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














